molecular formula C12H12FN5O2 B6179404 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide CAS No. 1376081-32-1

5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide

Cat. No. B6179404
CAS RN: 1376081-32-1
M. Wt: 277.3
InChI Key:
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Description

5-(4-Fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide (FOPPA) is an organic compound that has been studied for its potential applications in various scientific research areas. FOPPA is a heterocyclic compound with a five-membered ring containing nitrogen and oxygen atoms. It has a molecular weight of 254.23 g/mol and a melting point of 115-117 °C. FOPPA has been studied for its ability to inhibit enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been studied for its ability to modulate the activity of certain hormones, including insulin and leptin.

Scientific Research Applications

5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide has been studied for its potential applications in various scientific research areas, including drug discovery and development, cancer research, and metabolic diseases. 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide has been studied for its ability to modulate the activity of certain hormones, including insulin and leptin. In addition, 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide has been studied for its ability to inhibit enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of pro-inflammatory molecules, which are associated with a number of diseases, such as cancer, diabetes, and obesity.

Mechanism of Action

5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide has been studied for its ability to inhibit enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of pro-inflammatory molecules, which are associated with a number of diseases, such as cancer, diabetes, and obesity. 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide is believed to inhibit these enzymes by binding to their active sites and preventing them from catalyzing the production of pro-inflammatory molecules. 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide has also been studied for its ability to modulate the activity of certain hormones, including insulin and leptin. 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide is believed to modulate the activity of these hormones by binding to their receptors and altering their activity.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide has been studied for its potential effects on biochemical and physiological processes. 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide has been studied for its ability to inhibit enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory molecules. In addition, 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide has been studied for its ability to modulate the activity of certain hormones, including insulin and leptin. These hormones are involved in the regulation of metabolism and energy balance. 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide has also been studied for its potential effects on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide has several advantages and limitations for lab experiments. One advantage is that 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide is relatively stable and can be stored at room temperature for extended periods of time. In addition, 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide is relatively easy to synthesize and can be synthesized in large quantities. However, 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide is a relatively large molecule, which may limit its ability to penetrate cell membranes. In addition, 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide has not been studied extensively, so its effects on biochemical and physiological processes are not fully understood.

Future Directions

Future research on 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide should focus on further elucidating its mechanism of action and its effects on biochemical and physiological processes. In particular, further research should focus on the effects of 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in the regulation of cell growth and differentiation. In addition, further research should focus on the effects of 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide on hormones, such as insulin and leptin, and enzymes, such as COX-2 and 5-LOX. Finally, further research should focus on the potential applications of 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide in drug discovery and development, cancer research, and metabolic diseases.

Synthesis Methods

5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide can be synthesized via a two-step reaction. The first step involves the reaction of 4-fluorophenyl isocyanate with potassium 1H-tetrazole to form the intermediate compound, 5-(4-fluorophenyl)-5-oxo-1H-1,2,3,4-tetrazol-1-yl)pentanamide. The second step involves the reaction of the intermediate compound with potassium hydroxide to form 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide. The reaction is shown below:
Reaction 1: 4-Fluorophenyl isocyanate + Potassium 1H-tetrazole → 5-(4-Fluorophenyl)-5-oxo-1H-1,2,3,4-tetrazol-1-yl)pentanamide
Reaction 2: 5-(4-Fluorophenyl)-5-oxo-1H-1,2,3,4-tetrazol-1-yl)pentanamide + Potassium hydroxide → 5-(4-Fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide involves the reaction of a 4-fluorophenylacetic acid derivative with a tetrazole derivative to form the desired product.", "Starting Materials": [ "4-fluorophenylacetic acid", "1H-1,2,3,4-tetrazole", "Pentanoyl chloride", "Triethylamine", "Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "1. 4-fluorophenylacetic acid is reacted with pentanoyl chloride and triethylamine in dimethylformamide to form 5-(4-fluorophenyl)pentanoyl chloride.", "2. The resulting product is then reacted with 1H-1,2,3,4-tetrazole in the presence of triethylamine and dimethylformamide to form 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide.", "3. The product is then purified by washing with hydrochloric acid, sodium hydroxide, and water, and extracted with ethyl acetate to obtain the final product." ] }

CAS RN

1376081-32-1

Product Name

5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide

Molecular Formula

C12H12FN5O2

Molecular Weight

277.3

Purity

95

Origin of Product

United States

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